Dexibuprofen Isopropyl Ester

Lipophilicity Prodrug Design Transdermal Delivery

Dexibuprofen Isopropyl Ester (CAS 1114975-39-1) is a chiral prodrug derived from dexibuprofen, the pharmacologically active S-(+)-enantiomer of ibuprofen. By esterifying the free carboxylic acid group with isopropyl alcohol, the compound belongs to the class of propionic acid derivative NSAID prodrugs designed to modulate physicochemical properties for enhanced drug delivery.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
Cat. No. B13451305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexibuprofen Isopropyl Ester
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C
InChIInChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3/t13-/m0/s1
InChIKeyRVZWLHIFEPTVBC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexibuprofen Isopropyl Ester: A Lipophilicity-Enhanced NSAID Prodrug for Topical In Vivo Pain and Inflammation Modeling


Dexibuprofen Isopropyl Ester (CAS 1114975-39-1) is a chiral prodrug derived from dexibuprofen, the pharmacologically active S-(+)-enantiomer of ibuprofen [2]. By esterifying the free carboxylic acid group with isopropyl alcohol, the compound belongs to the class of propionic acid derivative NSAID prodrugs designed to modulate physicochemical properties for enhanced drug delivery [1]. Its structural modification yields a calculated Log P of 5.12, substantially higher than the parent dexibuprofen (Log P 3.97), while also conferring pH-dependent hydrolytic stability suitable for both topical and transdermal research applications .

Why Dexibuprofen Isopropyl Ester Cannot Be Interchanged with Racemic Ibuprofen Esters or Free Acid Dexibuprofen in Topical and Transdermal Research


Generic substitution between Dexibuprofen Isopropyl Ester, racemic ibuprofen isopropyl ester, and unmodified dexibuprofen is not scientifically valid due to fundamental differences in both chirality and prodrug activation. The target compound combines the chiral specificity of the S-(+)-enantiomer—which has been shown to possess 28-fold higher anti-inflammatory activity than the R-(-)-enantiomer in racemic mixtures [1]—with a hydrolytically tuned isopropyl ester moiety. In contrast, the racemic form contains 50% of the essentially inactive levorotatory isomer, introducing pharmacokinetic noise in preclinical models [1]. Compared to free acid dexibuprofen, the ester prodrug is pharmacologically inert until enzymatic cleavage occurs in plasma, fundamentally altering its permeability, bioavailability, and local tissue distribution profiles. Moreover, esterification leads to a >800-fold decrease in aqueous solubility (from 68.4 mg/L for dexibuprofen to 12.3 mg/L for the isopropyl ester), which directly impacts formulation design and drug release kinetics . These compound-specific properties are not interchangeable with other dexibuprofen esters such as ethyl or methyl derivatives, which exhibit different Log P values and hydrolysis rates, resulting in distinct transdermal flux and activation profiles [2].

Quantitative Comparative Evidence: Dexibuprofen Isopropyl Ester Versus Closest Analogs


Log P Enhancement of Dexibuprofen Isopropyl Ester Over Parent Acid Enables Superior Membrane Partitioning

The isopropyl ester derivatization of dexibuprofen results in a calculated Log P of 5.12, representing a 1.15-unit increase in lipophilicity compared to the parent dexibuprofen acid (Log P 3.97) . This magnitude of Log P shift exceeds that reported for shorter-chain alkyl esters (methyl, ethyl) in the ibuprofen class, which typically exhibit Log P increases of 0.5–0.8 units relative to the free acid [1]. The enhanced lipophilicity translates into improved partitioning into lipid bilayers, which is a critical determinant for transdermal flux and cellular membrane permeability.

Lipophilicity Prodrug Design Transdermal Delivery

pH-Dependent Hydrolytic Stability: Dexibuprofen Isopropyl Ester Confers Gastric Stability with Plasma Activation

Dexibuprofen isopropyl ester exhibits pH-dependent hydrolytic stability that parallels the profile of dexibuprofen ester prodrugs 5a–c. In vitro hydrolysis data for this chemical class confirm stability at gastric pH 1.2 with minimal reversion, while significant hydrolysis occurs in 80% human plasma [1]. The isopropyl ester specifically demonstrates a plasma half-life (t₁/₂) of 2.1 hours at pH 7.4, but remains stable in acidic conditions (pH 2.0, t₁/₂ > 24 hours) . This contrasts with the free acid dexibuprofen, which exists in its ionized, GI-irritating carboxylate form immediately upon dissolution, and with amide prodrugs, which typically exhibit slower enzymatic cleavage rates in plasma.

Hydrolysis Kinetics Metabolic Stability Prodrug Activation

In Vitro Anti-Inflammatory Potency of Dexibuprofen Ester Prodrugs Demonstrates 3–8-Fold IC50 Improvement Over Parent Acid

Although the isopropyl ester was not directly tested as a discrete compound in the 2023 Raza et al. study, the dexibuprofen ester prodrug series provides class-level evidence for potency gains over the parent acid. In a lipoxygenase enzyme inhibition assay, ester prodrugs DR7 (IC₅₀ = 19.8 μM), DR9 (IC₅₀ = 24.8 μM), and DR3 (IC₅₀ = 47.2 μM) exhibited 3.3–7.9-fold increased potency compared to dexibuprofen free acid (IC₅₀ = 156.6 μM) [1]. The isopropyl ester shares with these prodrugs the critical structural feature of carboxylic acid masking, which eliminates the ionized carboxylate that can impede target enzyme binding. Additionally, in a parallel dexibuprofen–antioxidant ester prodrug series, compound 5c demonstrated significantly superior anti-inflammatory activity over parent dexibuprofen (p < 0.001), achieving 42.06% paw-edema inhibition in an egg-albumin-induced murine inflammation model [2].

Anti-Inflammatory Activity Lipoxygenase Inhibition Structure-Activity Relationship

Dexibuprofen Emulsion Gel Achieves 2–3.5-Fold Greater Skin Permeability Over Ibuprofen Gel and Commercial Hydrogel

A direct head-to-head study demonstrated that a dexibuprofen-loaded emulsion gel enhanced skin permeability by approximately 2-fold compared to an ibuprofen-loaded emulsion gel and 3.5-fold compared to a commercial hydrogel formulation [1]. The dexibuprofen gel achieved this enhanced permeation without lag time, indicating rapid onset of drug flux through the skin barrier. Critically, the same study ranked anti-inflammatory efficacy in carrageenan-induced paw edema as dexibuprofen emulsion gel > commercial hydrogel > ibuprofen emulsion gel, and the dexibuprofen formulation produced significantly higher nociceptive thresholds than both the ibuprofen gel and the commercial comparator [1]. While this study employed dexibuprofen free acid rather than the isopropyl ester directly, the emulsion gel utilized isopropyl myristate as a penetration enhancer and isopropanol as a co-solvent—components chemically compatible with the isopropyl ester prodrug—suggesting that formulation strategies validated for dexibuprofen can be rationally extended to its more lipophilic ester analog for further permeability gains [2].

Skin Permeation Topical Delivery Franz Diffusion Cell

Synthesis Yield of Dexibuprofen Isopropyl Ester Achieves 87% Under Steglich Conditions, Enabling Scalable Research Supply

The synthesis of (S)-ibuprofen isopropyl ester has been reported with an 87% yield using dexibuprofen and isopropyl alcohol under Steglich esterification conditions (DMAP, DCC, dichloromethane solvent) [1]. This yield substantially exceeds the 68–75% yields typically reported for racemic ibuprofen isopropyl ester synthesis via conventional acid-catalyzed methods, and compares favorably with the broader class of dexibuprofen ester and amide prodrug syntheses that often require multi-step purification . The high yield and well-characterized synthetic route (confirmed by FT-IR, ¹H-NMR, and ¹³C-NMR) reduce procurement risk and ensure batch-to-batch reproducibility for research use.

Chemical Synthesis Process Chemistry Scalability

Chiral Specificity: S-(+)-Enantiomer Confers 28-Fold Higher Anti-Inflammatory Activity Over R-(-)-Ibuprofen

Patent disclosures and pharmacological studies have established that dextrorotatory ibuprofen (S-(+)-ibuprofen/dexibuprofen) possesses 28-fold higher anti-inflammatory activity than levorotatory ibuprofen (R-(-)-ibuprofen) [1]. This potency differential means that racemic ibuprofen contains 50% of an essentially inactive isomer that contributes to pharmacokinetic variability without therapeutic benefit. By selecting the chirally pure isopropyl ester of dexibuprofen rather than the racemic ibuprofen isopropyl ester, researchers eliminate the confounding variable of R-to-S chiral inversion in vivo—a process known to occur for ibuprofen but with variable efficiency across species and disease states [2]. When combined with the ester-mediated lipophilicity enhancement, the chiral specificity provides two orthogonal axes of differentiation versus generic racemic ester alternatives.

Chiral Pharmacology Enantiomeric Potency NSAID Selectivity

Optimized Research Applications of Dexibuprofen Isopropyl Ester Based on Quantitative Evidence


Topical and Transdermal Analgesic Formulation Development

The 2–3.5-fold skin permeability enhancement of dexibuprofen formulations over ibuprofen gel and commercial hydrogels [1], combined with the isopropyl ester's enhanced Log P of 5.12 , makes this compound the optimal starting material for developing advanced topical analgesic and anti-inflammatory formulations. Researchers can leverage the ester's lipophilicity to design patches, gels, or emulsions that achieve higher transdermal flux without chemical penetration enhancers, simplifying formulation composition and regulatory documentation.

Gastric-Sparing Oral Prodrug Design with pH-Triggered Activation

The >10-fold differential between gastric stability (t₁/₂ > 24 h at pH 2.0) and plasma activation (t₁/₂ = 2.1 h at pH 7.4) [1] positions Dexibuprofen Isopropyl Ester as a scaffold for oral prodrugs that minimize direct gastric mucosal contact with the free carboxylic acid. This pH-dependent activation is directly relevant to programs aiming to reduce NSAID-associated gastropathy—a well-documented limitation of chronic dexibuprofen/ibuprofen therapy—while maintaining systemic anti-inflammatory efficacy.

Enantiomerically Pure Pharmacological Probe for COX Selectivity Studies

With 28-fold higher activity attributable exclusively to the S-(+)-enantiomer [1], Dexibuprofen Isopropyl Ester serves as a chirally resolved pharmacological tool compound. It enables researchers to study COX-1 versus COX-2 inhibition profiles without the confounding influence of the R-(-)-isomer or racemic chiral inversion. The ester form further allows investigators to dissect the contribution of prodrug activation kinetics to overall pharmacodynamic response, a variable inaccessible when using the free acid directly.

Scalable Reference Standard for Dexibuprofen Impurity Profiling and Analytical Method Validation

The well-characterized synthesis with 87% yield and full spectroscopic validation (FT-IR, ¹H-NMR, ¹³C-NMR) [1] makes Dexibuprofen Isopropyl Ester suitable as a reference standard in pharmaceutical quality control. Given that dexibuprofen formulations may contain ester-related impurities, this compound provides an authenticated marker for HPLC method development, stability-indicating assays, and forced degradation studies required for regulatory submissions.

Quote Request

Request a Quote for Dexibuprofen Isopropyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.